molecular formula C20H21N5O4 B2998129 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1007044-60-1

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2998129
CAS No.: 1007044-60-1
M. Wt: 395.419
InChI Key: NLPOIOLSINOMEZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex small molecule featuring a benzodioxolyl acetamide core linked to a pyrazolyl-substituted dihydropyrimidinone moiety. The 3,5-dimethylpyrazole and 4-ethyl groups on the pyrimidinone ring may influence steric and electronic properties, while the benzodioxolyl group could modulate solubility and bioavailability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-4-14-9-19(27)24(20(22-14)25-13(3)7-12(2)23-25)10-18(26)21-15-5-6-16-17(8-15)29-11-28-16/h5-9H,4,10-11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOIOLSINOMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole ring, followed by the construction of the pyrazole and pyrimidine rings. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in bioactive molecules.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs reported in recent literature. Below is a comparative analysis based on substituent variations, molecular features, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents on Pyrimidinone Acetamide Aryl Group Molecular Weight (g/mol) Notable Features
Target Compound: N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide 4-ethyl, 3,5-dimethylpyrazole 2H-1,3-benzodioxol-5-yl ~434.43* Benzodioxol enhances π-π stacking; ethyl group may improve lipophilicity.
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide 5-ethyl, 4-methyl 4-(trifluoromethyl)phenyl ~466.45* Trifluoromethyl group increases electronegativity and metabolic stability.
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Tetrahydropyrimidinone 2,6-dimethylphenoxy ~683.80* Extended alkyl chain and stereochemistry suggest enhanced target specificity.

*Molecular weights calculated based on formula.

Key Observations:

Substituent Effects on Pyrimidinone Core: The target compound’s 4-ethyl group contrasts with the 5-ethyl-4-methyl substitution in ’s analog, which may alter ring conformation and binding pocket interactions. The 3,5-dimethylpyrazole moiety is conserved across analogs, suggesting its role in stabilizing hydrogen bonds or hydrophobic interactions .

’s compounds feature 2,6-dimethylphenoxy or similar groups, which may prioritize steric hindrance over electronic effects .

Biological Implications :

  • The benzodioxolyl group in the target compound could improve blood-brain barrier penetration compared to bulkier substituents in .
  • The trifluoromethyl group in ’s analog likely increases hydrophobicity, favoring membrane-bound targets.

Research Findings and Methodological Context

While the provided evidence lacks explicit pharmacological data, structural insights can be inferred from crystallographic and synthetic methodologies:

  • SHELX and WinGX () are widely used for small-molecule refinement, suggesting that these tools may have been employed in resolving the crystal structures of such compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H21NO4\text{C}_{19}\text{H}_{21}\text{N}\text{O}_{4}

Key Structural Features:

  • Benzodioxole moiety: Known for various biological activities including anti-inflammatory and anticancer effects.
  • Pyrazole ring: Often associated with anti-inflammatory and analgesic properties.
  • Dihydropyrimidine structure: Contributes to the compound's potential as an enzyme inhibitor.

1. Anti-inflammatory Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant anti-inflammatory properties. For instance, a study evaluated the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds similar to this compound showed IC50 values ranging from 0.725 µM to over 30 µM against COX enzymes, indicating moderate to strong inhibitory activity .

CompoundCOX1 Inhibition (IC50 µM)COX2 Inhibition (IC50 µM)
Benzodioxole derivative A1.124.25
Benzodioxole derivative B27.0633.7
Target Compound0.725Not specified

2. Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity studies on various cancer cell lines, including HeLa cells. The results indicated that while the compound exhibited cytotoxic effects at higher concentrations, its effective doses for COX inhibition were significantly lower than those required for cytotoxicity . This suggests a potential therapeutic window where anti-inflammatory effects can be achieved without significant cytotoxicity.

3. Antimicrobial and Antitubercular Properties

Several studies have highlighted the antimicrobial properties of benzodioxole-containing compounds. The target compound's structural analogs demonstrated activity against Mycobacterium tuberculosis and other pathogens in vitro, suggesting a multi-target mechanism of action that could be beneficial in treating infections .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

Inhibition of COX Enzymes:
By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.

Cell Cycle Arrest:
Cytotoxic effects observed in cancer cells may be attributed to interference with cell cycle progression.

Antioxidant Activity:
Compounds with similar structures have shown antioxidant properties that could contribute to their overall therapeutic effects .

Case Study: Synthesis and Evaluation

A study synthesized various benzodioxole derivatives and evaluated their biological activities against COX enzymes and cancer cell lines. Among these derivatives, some exhibited promising selectivity towards COX2 over COX1, suggesting a potential for reduced side effects compared to traditional NSAIDs like Ketoprofen .

In Vivo Studies

Further investigations into the in vivo efficacy of these compounds are warranted to better understand their pharmacokinetics and therapeutic potential in clinical settings.

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